![molecular formula C16H26OSi B15163111 Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane CAS No. 148853-44-5](/img/structure/B15163111.png)
Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane: is an organosilicon compound with the molecular formula C₁₆H₂₆OSi . It is a clear liquid that ranges in color from colorless to light orange or yellow. This compound is known for its reactivity and is used in various chemical reactions and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane can be synthesized through the reaction of 1-phenylhept-1-EN-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane group .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in specialized reactors that ensure the exclusion of moisture and other contaminants. The product is then purified through distillation or other separation techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane can undergo oxidation reactions to form silanols or siloxanes.
Reduction: The compound can be reduced to form simpler silanes.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: or can be employed.
Substitution: Grignard reagents or organolithium compounds are often used.
Major Products Formed:
Oxidation: Silanols, siloxanes
Reduction: Simpler silanes
Substitution: Various organosilicon compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the protection of hydroxyl groups during multi-step synthesis .
Biology and Medicine: In biological research, this compound is used in the modification of biomolecules to study their interactions and functions. It is also explored for its potential use in drug delivery systems due to its ability to form stable bonds with various functional groups .
Industry: Industrially, this compound is used in the production of silicone-based materials, coatings, and adhesives. Its reactivity makes it valuable in the development of new materials with unique properties .
Mecanismo De Acción
The mechanism of action of Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane involves the formation of stable silicon-carbon bonds. The compound can act as a nucleophile or electrophile depending on the reaction conditions. Its reactivity is primarily due to the presence of the trimethylsilyl group, which can stabilize transition states and intermediates during chemical reactions .
Comparación Con Compuestos Similares
Trimethylsilane: An organosilicon compound with the formula (CH₃)₃SiH.
Triethylsilane: A related compound that is a liquid at room temperature and used in similar applications.
Uniqueness: Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane is unique due to its specific structure, which includes a phenyl group and a heptenyl chain. This structure imparts distinct reactivity and properties compared to other silanes, making it valuable in specialized applications .
Propiedades
Número CAS |
148853-44-5 |
|---|---|
Fórmula molecular |
C16H26OSi |
Peso molecular |
262.46 g/mol |
Nombre IUPAC |
trimethyl(1-phenylhept-1-enoxy)silane |
InChI |
InChI=1S/C16H26OSi/c1-5-6-7-11-14-16(17-18(2,3)4)15-12-9-8-10-13-15/h8-10,12-14H,5-7,11H2,1-4H3 |
Clave InChI |
FDFVKRFPHMWEHA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=C(C1=CC=CC=C1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15163031.png)
![Ethenyl[(1-methoxy-2-methylprop-1-en-1-yl)oxy]dimethylsilane](/img/structure/B15163044.png)
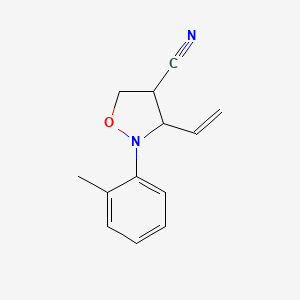
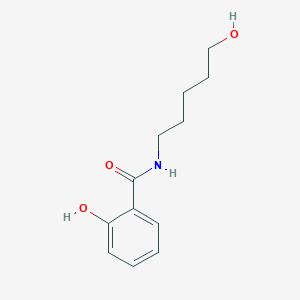
![2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid](/img/structure/B15163056.png)
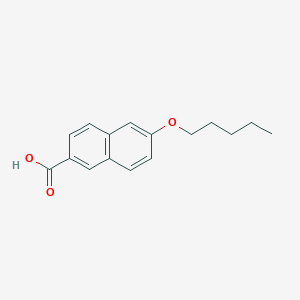
![Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester](/img/structure/B15163072.png)
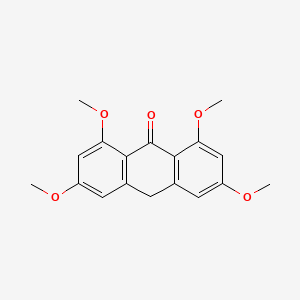
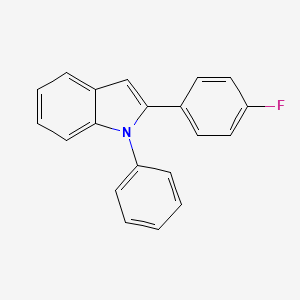
![4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium](/img/structure/B15163092.png)
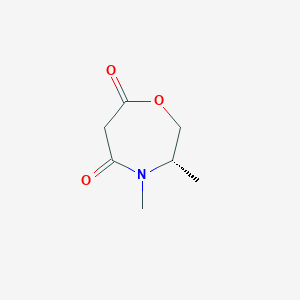
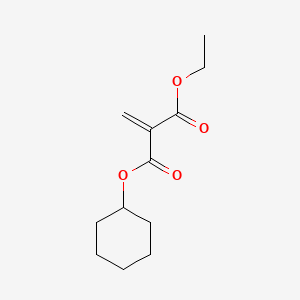
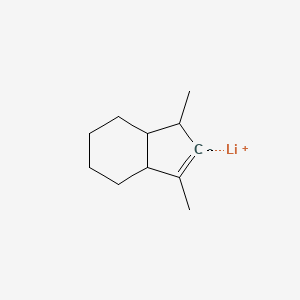
![1,5-Azulenedione, 3-[(4-methylphenyl)amino]-](/img/structure/B15163109.png)
